

"physical and chemical properties of 2-Nitroethane-1-sulfonyl chloride"

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Compound of Interest

Compound Name: 2-Nitroethane-1-sulfonyl chloride

Cat. No.: B3317857

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In-Depth Technical Guide: 2-Nitroethane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the known physical and chemical properties of **2-Nitroethane-1-sulfonyl chloride**. It is important to note that this compound is not extensively documented in publicly available scientific literature. Consequently, the majority of the data presented herein is based on computational predictions. This guide is intended to serve as a foundational resource for researchers and professionals, highlighting the predicted characteristics of this molecule while underscoring the absence of experimental data.

Chemical Identity and Structure

2-Nitroethane-1-sulfonyl chloride is an organosulfur compound containing a nitro group and a sulfonyl chloride functional group. Its chemical structure suggests it may act as a reactive intermediate in organic synthesis.

Identifier	Value
IUPAC Name	2-nitroethane-1-sulfonyl chloride
Molecular Formula	C ₂ H ₄ ClNO ₄ S
Canonical SMILES	C(CS(=O)(=O)Cl)--INVALID-LINK--[O-]
InChI	InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2
InChIKey	FEKOETYNDSDXCS-UHFFFAOYSA-N
PubChem CID	22946839[1]

Predicted Physical and Chemical Properties

The following table summarizes the predicted physicochemical properties for **2-Nitroethane-1-sulfonyl chloride**. It is crucial to emphasize that these values are computationally derived and have not been experimentally verified.

Property	Predicted Value
Molecular Weight	173.58 g/mol
Monoisotopic Mass	172.95496 Da
XLogP3-AA	1.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2
Exact Mass	172.954957 g/mol
Topological Polar Surface Area	88.3 Å ²
Heavy Atom Count	9
Formal Charge	0
Complexity	234

Data sourced from PubChem CID 22946839 and is computationally predicted.

Reactivity and Stability

While no specific experimental data on the reactivity and stability of **2-Nitroethane-1-sulfonyl chloride** is available, general knowledge of sulfonyl chlorides suggests the following:

- **Reactivity with Nucleophiles:** The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack. It is expected to react readily with water, alcohols, amines, and thiols to form the corresponding sulfonic acids, sulfonic esters, sulfonamides, and thioesters, respectively.
- **Moisture Sensitivity:** Like most sulfonyl chlorides, it is likely to be sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.
- **Thermal Stability:** Information on the thermal stability is not available. Decomposition upon heating is a possibility.

Experimental Protocols

A comprehensive search of scientific databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of **2-Nitroethane-1-sulfonyl chloride**.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways or biological activities associated with **2-Nitroethane-1-sulfonyl chloride**.

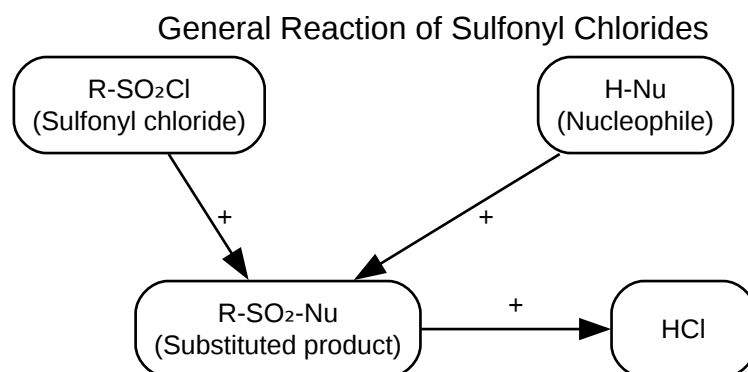
Visualizations

Chemical Structure

Caption: 2D structure of **2-Nitroethane-1-sulfonyl chloride**.

General Reactivity of Sulfonyl Chlorides

The following diagram illustrates a general reaction of a sulfonyl chloride with a nucleophile (Nu-H), which is characteristic of this class of compounds. This is a generalized representation and not a specific experimentally verified reaction of **2-Nitroethane-1-sulfonyl chloride**.



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Caption: Generalized reaction of a sulfonyl chloride with a nucleophile.

Conclusion

2-Nitroethane-1-sulfonyl chloride is a compound for which there is a significant lack of experimentally determined data. The information available is primarily computational. Researchers interested in this molecule should proceed with caution, and any experimental work should be designed to first verify the basic physical and chemical properties. The predicted reactivity as a potent electrophile suggests it could be a useful, albeit unstudied, building block in organic synthesis. Further research is required to establish its properties and potential applications.

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References

- 1. 2-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₂S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. ["physical and chemical properties of 2-Nitroethane-1-sulfonyl chloride"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3317857#physical-and-chemical-properties-of-2-nitroethane-1-sulfonyl-chloride\]](https://www.benchchem.com/product/b3317857#physical-and-chemical-properties-of-2-nitroethane-1-sulfonyl-chloride)

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